molecular formula C8H16ClN B11761984 Octahydropentalen-1-amine hydrochloride CAS No. 1993218-00-0

Octahydropentalen-1-amine hydrochloride

Cat. No.: B11761984
CAS No.: 1993218-00-0
M. Wt: 161.67 g/mol
InChI Key: HQLGCXGGBXBQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3AR,6aR)-octahydropentalen-1-amine hydrochloride is a chemical compound with a unique structure that includes a pentalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3AR,6aR)-octahydropentalen-1-amine hydrochloride typically involves the hydrogenation of a pentalene derivative. The process begins with the preparation of the pentalene core, followed by the introduction of the amine group. The final step involves the formation of the hydrochloride salt. Common reagents used in this synthesis include hydrogen gas, palladium on carbon as a catalyst, and hydrochloric acid.

Industrial Production Methods

Industrial production of (1S,3AR,6aR)-octahydropentalen-1-amine hydrochloride may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions is crucial for maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

(1S,3AR,6aR)-octahydropentalen-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced further to form more saturated derivatives.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, more saturated amine derivatives, and substituted amine compounds.

Scientific Research Applications

(1S,3AR,6aR)-octahydropentalen-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential ligand for receptor studies.

    Medicine: This compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,3AR,6aR)-octahydropentalen-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. The pentalene core provides a rigid structure that can interact with hydrophobic pockets in proteins, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3S,3aR,6S,6aR)-1-ethyl-1,3,6,6a-tetramethyl-octahydropentalene
  • (1S,2R,3aR,4S,6S,6aR)-1-ethyl-1,2,3a,4,6-pentamethyl-octahydropentalene

Uniqueness

(1S,3AR,6aR)-octahydropentalen-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the amine group, which allows for a wide range of chemical modifications and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropentalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-8-5-4-6-2-1-3-7(6)8;/h6-8H,1-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLGCXGGBXBQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C2C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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